Abietane

Description

Structure

3D Structure

Properties

CAS No. |

19407-12-6 |

|---|---|

Molecular Formula |

C20H36 |

Molecular Weight |

276.5 g/mol |

IUPAC Name |

(2S,4aS,4bR,8aS,10aS)-4b,8,8-trimethyl-2-propan-2-yl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthrene |

InChI |

InChI=1S/C20H36/c1-14(2)15-7-9-17-16(13-15)8-10-18-19(3,4)11-6-12-20(17,18)5/h14-18H,6-13H2,1-5H3/t15-,16-,17-,18-,20+/m0/s1 |

InChI Key |

STIVVCHBLMGYSL-ZYNAIFEFSA-N |

SMILES |

CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C)C |

Isomeric SMILES |

CC(C)[C@H]1CC[C@H]2[C@H](C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C |

Canonical SMILES |

CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C)C |

Synonyms |

(4aR,4bα,7α,8aβ,10aα)-Tetradecahydro-1,1,4a-trimethyl-7-(1-methylethyl)phenanthrene |

Origin of Product |

United States |

Foundational & Exploratory

Abietane Diterpenoids: A Technical Guide to Biosynthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of abietane diterpenoids, a large and structurally diverse class of natural products. With a characteristic tricyclic skeleton, these compounds have emerged as a significant source of lead structures in drug discovery due to their wide spectrum of biological activities. This document details their biosynthetic pathways, summarizes their pharmacological properties with quantitative data, and provides key experimental methodologies.

Biosynthesis of this compound Diterpenoids

This compound diterpenoids are C20 compounds derived from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP).[1] Their biosynthesis occurs primarily through the methylerythritol 4-phosphate (MEP) pathway located in plastids, although the mevalonate (B85504) (MVA) pathway can also contribute precursors.[1][2] The formation of the characteristic tricyclic this compound core involves a series of enzymatic cyclizations and rearrangements.

The initial committed steps are catalyzed by two classes of diterpene synthases (diTPSs). First, a class II diTPS, copalyl diphosphate synthase (CPPS), catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).[3] Subsequently, a class I diTPS, such as miltiradiene (B1257523) synthase (MiS), facilitates the ionization of the diphosphate group and a subsequent cyclization and rearrangement cascade to produce the tricyclic olefin intermediate, miltiradiene.[1][3]

Miltiradiene serves as a crucial branch point. It contains a planar cyclohexadiene ring that is poised for aromatization.[4] This intermediate undergoes a series of post-cyclization modifications, primarily oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYP450s), which introduce functional groups (hydroxyls, carbonyls, carboxyls) at various positions on the this compound skeleton.[2][5] These modifications are responsible for the vast structural diversity within the this compound family and are critical for their varied biological activities. For instance, ferruginol (B158077), a simple phenolic this compound, is formed from miltiradiene via the action of a ferruginol synthase, a type of CYP450 enzyme.[6] Further oxidation by enzymes like CYP76AH and CYP76AK subfamilies leads to the biosynthesis of more complex abietanes like carnosic acid and tanshinones.[2]

References

- 1. Aromatic this compound diterpenoids: their biological activity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Identification of this compound-Type Diterpenoids and Phenolic Acids Biosynthesis Genes in Salvia apiana Jepson Through Full-Length Transcriptomic and Metabolomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Boosting the Synthesis of Pharmaceutically Active this compound Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes [frontiersin.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Abietane Diterpenoids: A Technical Guide to Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of abietane-type diterpenoids, a large and structurally diverse class of natural products. With a focus on their core chemical structure, physicochemical properties, and significant biological activities, this document serves as a comprehensive resource for professionals in chemical and biomedical research. This compound derivatives, primarily sourced from coniferous plants and species of the Lamiaceae family, have garnered substantial interest for their potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[1][2] This guide details the experimental protocols used to isolate and evaluate these compounds and visualizes the key signaling pathways through which they exert their effects.

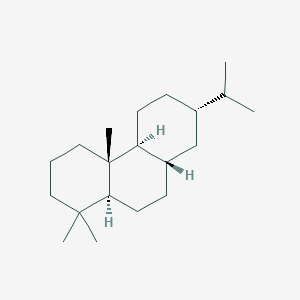

Core this compound Structure and Chemical Properties

The fundamental this compound skeleton is a tricyclic diterpenoid hydrocarbon with the molecular formula C₂₀H₃₆.[3][4][5] This saturated, polycyclic structure consists of three fused six-membered rings, forming a perhydrophenanthrene core.[6] The parent compound, this compound, is a colorless solid with complex stereochemistry, featuring five chiral centers.[3][4] While the this compound hydrocarbon itself has limited direct biological application, its rigid framework is the foundation for a vast array of naturally occurring derivatives, most notably the aromatic abietanes.[3][7]

These derivatives arise from various degrees of oxidation, hydroxylation, and other functional group modifications on the core skeleton.[6] Key examples include abietic acid, the primary component of rosin, as well as pharmacologically significant compounds like carnosic acid, ferruginol, and dehydroabietic acid.[4][7] The chemical reactivity of the parent this compound is typical of hydrocarbons, dominated by free-radical processes, while its oxygenated derivatives possess a much wider range of chemical properties and biological activities.[3][6]

Physicochemical Properties

Quantitative data for the parent this compound structure and representative bioactive derivatives are summarized below. These properties are crucial for understanding their behavior in biological systems and for the development of analytical and extraction methodologies.

| Property | This compound (Parent Compound) | Abietic Acid | Carnosic Acid |

| Molecular Formula | C₂₀H₃₆ | C₂₀H₃₀O₂ | C₂₀H₂₈O₄ |

| Molecular Weight | 276.5 g/mol [5][8] | 302.45 g/mol | 332.43 g/mol |

| Boiling Point | 338 °C[3] | ~446 °C (decomposes) | N/A |

| Density | 0.876 g/mL[3] | 1.06 g/cm³ | N/A |

| XLogP3 | 8.1[5][8] | 6.2 | 5.2 |

| Appearance | Colorless solid or viscous liquid[3][4] | Yellowish solid | White to yellowish powder |

Biological Activity and Therapeutic Potential

This compound diterpenoids exhibit a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery. Their therapeutic potential is primarily linked to their antioxidant, anti-inflammatory, and cytotoxic properties.

Cytotoxic and Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against a variety of human cancer cell lines.[1][9] Compounds like 7α-acetylhorminone, royleanone, and carnosic acid have shown significant growth-inhibitory effects.[3][10] The mechanisms underlying this activity are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and NF-κB pathways.[3][4][7][9]

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Carnosic Acid | A-549 | Lung Cancer | 27.1 (48h) | [11] |

| Carnosic Acid | PC-3 | Prostate Cancer | ~55 | [12] |

| 7α-acetylhorminone | HCT116 | Colon Cancer | 18 | [10] |

| 7α-acetylhorminone | MDA-MB-231 | Breast Cancer | 44 | [10] |

| Royleanone | LNCaP | Prostate Cancer | 12.5 | [9] |

Antioxidant Properties

Many this compound diterpenoids, particularly phenolic derivatives like carnosic acid, are potent antioxidants. They can scavenge free radicals and inhibit lipid peroxidation, which are processes implicated in various diseases, including cancer and neurodegenerative disorders.

| Compound | Assay | IC₅₀ (µM) | Reference |

| Clinopodiolide B (2a) | Lipid Peroxidation | 5.9 ± 0.1 | [13] |

| Clinopodiolide C (3) | Lipid Peroxidation | 2.7 ± 0.2 | [13] |

| Abietic Acid | DPPH Radical Scavenging | >100 (low activity) | [14] |

| Carnosic Acid | DPPH Radical Scavenging | ~10-20 (high activity) | [14] |

Key Signaling Pathways

The biological effects of this compound diterpenoids are often mediated by their interaction with specific intracellular signaling pathways. Understanding these mechanisms is critical for drug development and for identifying potential therapeutic targets.

Abietic Acid and the NF-κB Pathway

Abietic acid has been shown to exert anti-inflammatory and anticancer effects by inhibiting the IKKβ/NF-κB signaling pathway.[9][15] It can directly bind to IKKβ, preventing its phosphorylation. This action blocks the subsequent phosphorylation and degradation of the inhibitory protein IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[9] The result is a downregulation of NF-κB target genes that promote inflammation, cell proliferation, and survival.[9][16]

Caption: Abietic acid inhibits the IKKβ/NF-κB signaling pathway.

Carnosic Acid and the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[7] Carnosic acid has been shown to exert potent anticancer effects by inhibiting this pathway.[3][7] It suppresses the phosphorylation of key components including PI3K, Akt, and mTOR in a dose-dependent manner.[3][17] This inhibition leads to decreased cell proliferation and the induction of apoptosis, highlighting its potential as a therapeutic agent in oncology.[3]

Caption: Carnosic acid inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The isolation and biological evaluation of this compound diterpenoids involve a series of standardized laboratory procedures. Below are detailed methodologies for key experiments.

Extraction of this compound Diterpenoids from Plant Material

This protocol describes a general method for extracting abietanes from dried plant material, such as Salvia species, using a Soxhlet apparatus.[10]

-

Material Preparation: Air-dry the plant material (e.g., roots, leaves) and grind it into a fine powder.

-

Soxhlet Extraction:

-

Place approximately 50 g of the powdered plant material into a cellulose (B213188) thimble.

-

Insert the thimble into the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with a suitable solvent (e.g., acetone, petroleum ether, or dichloromethane) to approximately two-thirds of its volume.[10]

-

Assemble the Soxhlet apparatus with a condenser and heat the flask using a heating mantle.

-

Allow the extraction to proceed for 8-10 hours, or until the solvent in the extractor arm runs clear.

-

-

Solvent Evaporation: After extraction, cool the flask and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Storage: Store the lyophilized crude extract at -20°C until further purification.[10]

Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[18] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a solvent control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[18]

-

Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[18]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2][19]

-

Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[18]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined using a dose-response curve.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the separation and identification of abietanes.[20] Due to the low volatility of many diterpenoids, a derivatization step is often required.

-

Derivatization (Silylation):

-

Dissolve the dried extract or purified compound in a suitable solvent (e.g., pyridine (B92270) or dichloromethane).

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture at 60-70°C for 30-60 minutes to convert hydroxyl and carboxyl groups into their more volatile trimethylsilyl (B98337) (TMS) ethers and esters.

-

Cool the vial to room temperature before analysis.

-

-

GC-MS Parameters (Typical):

-

Injector: Splitless mode, 250-280°C.

-

Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.

-

MS Transfer Line: 280-300°C.

-

Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

-

Mass Range: Scan from m/z 40 to 600.

-

-

Data Analysis: Identify compounds by comparing their retention times and mass spectra with those of known standards and reference libraries (e.g., NIST, Wiley).

Experimental and Logical Workflows

The discovery of bioactive this compound diterpenoids follows a logical progression from raw natural source to purified, characterized compounds with demonstrated biological activity.

Caption: General workflow for this compound diterpenoid drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Antiproliferative Activity of Carnosic Acid is Mediated via Inhibition of Cell Migration and Invasion, and Suppression of Phosphatidylinositol 3-Kinases (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Plant-derived natural products for drug discovery: current approaches and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carnosic Acid Induces Apoptosis and Inhibits Akt/mTOR Signaling in Human Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C20H36 | CID 6857485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Abietic acid suppresses non-small-cell lung cancer cell growth via blocking IKKβ/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phcog.com [phcog.com]

- 11. Carnosic Acid against Lung Cancer: Induction of Autophagy and Activation of Sestrin-2/LKB1/AMPK Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structure and Absolute Configuration of this compound Diterpenoids from Salvia clinopodioides: Antioxidant, Antiprotozoal, and Antipropulsive Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Abietic acid attenuates sepsis-induced lung injury by inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway to inhibit M1 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 19. researchgate.net [researchgate.net]

- 20. chemrxiv.org [chemrxiv.org]

A Comprehensive Technical Guide to the Natural Sources of Abietane-Type Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough exploration of the natural origins of abietane-type diterpenoids, a class of chemical compounds with significant therapeutic potential. This document details the primary plant families and species that serve as rich sources of these molecules, presents quantitative data on their abundance, outlines detailed experimental protocols for their extraction and isolation, and visualizes key biological signaling pathways modulated by these compounds.

Principal Natural Sources of this compound-Type Diterpenoids

This compound-type diterpenoids are widely distributed throughout the plant kingdom, with particular prevalence in several key families. These compounds are secondary metabolites, often involved in the plant's defense mechanisms.[1] The most significant sources are found within the Lamiaceae , Pinaceae , and Cupressaceae families. Additionally, species within the Podocarpaceae and Euphorbiaceae families are known producers of these compounds.[2][3]

Lamiaceae Family

The mint family, Lamiaceae, is a prominent source of this compound diterpenoids, particularly the genera Salvia (sage) and Rosmarinus (rosemary).[4][5] These plants are well-known for producing bioactive abietanes such as carnosic acid, carnosol, and the tanshinones.[6][7]

-

Salvia officinalis (Common Sage): A primary source of carnosic acid and carnosol.[2]

-

Salvia miltiorrhiza (Danshen): Renowned for its production of tanshinones, including tanshinone I, tanshinone IIA, and cryptotanshinone.[8][9]

-

Salvia species: A diverse genus with many species containing a wide array of this compound diterpenoids, often exhibiting cytotoxic and anti-proliferative properties.[5][10][11][12]

-

Rosmarinus officinalis (Rosemary): A significant commercial source of carnosic acid and carnosol, which are valued for their antioxidant properties.[1][13][14]

-

Plectranthus species: This genus is a rich source of royleanones, a type of this compound quinone.

Pinaceae Family

The pine family, Pinaceae, is a major reservoir of this compound diterpenoids, which are principal components of their resins.[15] Genera such as Abies (fir), Picea (spruce), and Pinus (pine) are notable sources.[9][16][17]

-

Abies species (Fir): Known to produce a variety of this compound diterpenoids.[9][16]

-

Picea abies (Norway Spruce): Contains various diterpenes, including those of the this compound skeleton.

-

Pinus species (Pine): Pine resins are a well-established source of abietic acid and dehydroabietic acid.[15]

Cupressaceae Family

The cypress family, Cupressaceae, is another significant source of this compound diterpenoids, with ferruginol (B158077) being a characteristic compound.

-

Cupressus species (Cypress): Several species contain ferruginol and other related abietanes.[18]

-

Juniperus procera (African Juniper): The roots, leaves, and seeds of this plant have been found to contain ferruginol.[19]

-

Chamaecyparis pisifera : A known source of pisiferic acid.[2]

-

Sequoia sempervirens : Has been shown to contain 20-hydroxyferruginol.[2]

Other Notable Families

-

Podocarpaceae: This family is a known source of various diterpenoids, including abietanes like ferruginol.[2]

-

Euphorbiaceae: Species within this family, such as Euphorbia fischeriana, produce ent-abietane diterpenoids.[3]

-

Premna szemaoensis (Verbenaceae): This plant is a source of rearranged this compound diterpenoids.[20][21]

Quantitative Data on this compound-Type Diterpenoids

The concentration of this compound diterpenoids can vary significantly depending on the plant species, geographical location, season of harvest, and the specific plant part utilized. The following tables summarize quantitative data from various studies.

Table 1: Quantitative Analysis of this compound Diterpenoids in Lamiaceae Species

| Compound | Plant Species | Plant Part | Extraction Method | Concentration/Yield | Reference |

| Carnosic Acid | Rosmarinus officinalis | Leaves | Supercritical CO2 Extraction | 31.1 - 73.5 mg/g dry weight | [13] |

| Carnosic Acid | Rosmarinus officinalis | Leaves | Ethanolic Extraction | 1.09 - 3.0 % of extract | [14] |

| Carnosic Acid | Rosmarinus officinalis | Leaves | Dichloromethane Extraction | 3.4 - 17.7 mg/g fresh weight | [22] |

| Carnosic Acid | Salvia officinalis | Leaves | Aqueous Decoction (5 min) | 0.81 ± 0.03 mg/g dry plant | [2] |

| Carnosol | Rosmarinus officinalis | Leaves | Ethanolic Extraction | 11.7 - 17.3 % of extract | [14] |

| Carnosol | Salvia officinalis | Leaves | Aqueous Decoction (5 min) | 0.22 ± 0.01 mg/g dry plant | [2] |

| Tanshinone IIA | Salvia miltiorrhiza | Root | Ultrasound-assisted extraction | Varies by sample | [5] |

| Cryptotanshinone | Salvia miltiorrhiza | Root | Ultrasound-assisted extraction | Varies by sample | [5] |

| Tanshinone I | Salvia miltiorrhiza | Root | Ultrasound-assisted extraction | Varies by sample | [5] |

Table 2: Quantitative Analysis of Ferruginol in Cupressaceae Species

| Compound | Plant Species | Plant Part | Extraction Method | Concentration/Yield | Reference |

| Ferruginol | Juniperus procera | Roots | Methanolic Extraction | 1.83 ± 0.03 µg/mg | [19] |

| Ferruginol | Juniperus procera | Leaves | Methanolic Extraction | 1.17 ± 0.01 µg/mg | [19] |

| Ferruginol | Juniperus procera | Seeds | Methanolic Extraction | 1.39 ± 0.02 µg/mg | [19] |

| Ferruginol | Cupressus arizonica | Branchlets | Ethanolic Extraction | 10.4% of extract | [18] |

| Ferruginol | Cupressus arizonica | Fruit | Ethanolic Extraction | 6% of extract | [18] |

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and quantification of this compound-type diterpenoids from their natural sources.

Extraction of this compound Diterpenoids from Salvia miltiorrhiza (Tanshinones)

This protocol is based on methods described for the extraction of tanshinones for analytical purposes.[23][24]

-

Sample Preparation: Air-dry the roots of Salvia miltiorrhiza at a controlled temperature (e.g., 55°C) and grind them into a fine powder. Store the powder at 4°C until extraction.[23]

-

Extraction:

-

Maceration/Sonication: Weigh 1.0 g of the powdered root material and place it in a suitable vessel. Add 20 mL of 70% methanol.[9] Sonicate the mixture for a specified period (e.g., 30 minutes) or allow it to macerate with agitation.

-

Cloud Point Extraction (for a greener alternative): Suspend 1 g of powdered root in 20 mL of an aqueous solution containing 3% (w/v) lecithin (B1663433) and 2% (w/v) NaCl at pH 6 and room temperature.[23]

-

-

Separation: Centrifuge the mixture to pellet the solid plant material. Collect the supernatant containing the extracted tanshinones.

-

Filtration: Filter the supernatant through a 0.45 µm membrane filter prior to HPLC analysis.

Extraction and Isolation of this compound Diterpenoids from Euphorbia fischeriana

This protocol is a general guide based on methodologies for isolating diterpenoids from Euphorbia species.[3][25]

-

Initial Extraction:

-

Air-dry and powder the roots of Euphorbia fischeriana.

-

Extract the powdered material (e.g., 10 kg) with 95% ethanol (B145695) (e.g., 50 L) at room temperature multiple times (e.g., three times for 24 hours each).[3]

-

Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.[3][25] This will fractionate the extract based on the polarity of the constituent compounds.

-

-

Chromatographic Separation:

-

Subject the ethyl acetate fraction, which is likely to be rich in diterpenoids, to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, for example, a petroleum ether-ethyl acetate mixture of increasing polarity.[25]

-

Monitor the fractions using Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

-

Further Purification:

-

Purify the combined fractions further using additional chromatographic techniques such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to isolate individual this compound diterpenoids.

-

Quantification of Carnosic Acid in Rosmarinus officinalis by HPLC

This protocol is based on established methods for the quantification of carnosic acid in rosemary.[13][22]

-

Extraction:

-

Dry fresh rosemary leaves at 50°C, grind, and sieve.

-

Perform supercritical fluid extraction (SFE) with CO2 for optimal recovery.[13] Alternatively, perform sonication-assisted extraction with acetone.

-

-

HPLC Analysis:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and 10 mM acetic acid in water. For example, start with a ratio of 70:30 (acetonitrile:acetic acid solution) and increase to 100% acetonitrile over several minutes.[13]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 284 nm.[22]

-

Quantification: Prepare a calibration curve using a certified standard of carnosic acid at various concentrations. Calculate the concentration of carnosic acid in the samples by comparing their peak areas to the calibration curve.

-

Signaling Pathways Modulated by this compound-Type Diterpenoids

This compound diterpenoids exert their biological effects, including anti-inflammatory, antioxidant, and anticancer activities, by modulating key cellular signaling pathways. The following diagrams illustrate the interaction of these compounds with the NF-κB, PI3K/Akt, and MAPK signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival. Many this compound diterpenoids have been shown to inhibit this pathway, thereby exerting anti-inflammatory and pro-apoptotic effects.[26][27][28]

References

- 1. Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extraction Optimization and Qualitative/Quantitative Determination of Bioactive this compound-Type Diterpenes from Three Salvia Species (Common Sage, Greek Sage and Rosemary) by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Multiple pro-apoptotic targets of this compound diterpenoids from Salvia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative Determination and Validation of Four Ketones in Salvia miltiorrhiza Bunge Using Quantitative Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound Diterpenoids Isolated from Torreya nucifera Disrupt Replication of Influenza Virus by Blocking the Phosphatidylinositol-3-Kinase (PI3K)-Akt and ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxic this compound diterpenoids from Salvia leriifolia Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. investigacion.unirioja.es [investigacion.unirioja.es]

- 14. Antioxidant and Antiproliferative Activities of Bioactive Compounds Contained in Rosmarinus officinalis Used in the Mediterranean Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Identification of this compound-Type Diterpenoids and Phenolic Acids Biosynthesis Genes in Salvia apiana Jepson Through Full-Length Transcriptomic and Metabolomic Profiling [frontiersin.org]

- 16. Identification of this compound-Type Diterpenoids and Phenolic Acids Biosynthesis Genes in Salvia apiana Jepson Through Full-Length Transcriptomic and Metabolomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Phytochemical Compound Profile and the Estimation of the Ferruginol Compound in Different Parts (Roots, Leaves, and Seeds) of Juniperus procera [mdpi.com]

- 20. Isolation, identification and bioactivities of this compound diterpenoids from Premna szemaoensis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

- 24. preprints.org [preprints.org]

- 25. mdpi.com [mdpi.com]

- 26. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Abietane Diterpenoids: A Technical Guide to Their Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abietane diterpenoids represent a large and structurally diverse class of natural products with a rich history of scientific investigation. First identified from coniferous resins, these tricyclic compounds have emerged as a significant source of bioactive molecules with a wide array of pharmacological properties. This technical guide provides an in-depth exploration of the discovery and history of this compound compounds, from their initial isolation to the elucidation of their complex chemical structures and biosynthetic pathways. A comprehensive overview of their therapeutic potential is presented, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. Quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for the primary bioassays and diagrams of crucial signaling pathways are provided to facilitate further research and development in this promising field of natural product chemistry.

Introduction: Discovery and Historical Milestones

The scientific journey of this compound diterpenoids began with the study of common natural resins. Abietic acid, the most prominent member of this class, is a major constituent of rosin, the solid residue obtained from the distillation of oleoresin from coniferous trees.[1][2] The first aromatic this compound diterpenoids to be characterized were dehydroabietic acid and ferruginol, discovered over seventy years ago.[3][4] Dehydroabietic acid was initially identified as a product of chemical studies on abietic acid.[3][4] Ferruginol was first isolated in 1939 from the resin of the Miro tree (Podocarpus ferrugineus).[4][5]

A pivotal moment in the systematic study of this compound class was the introduction of a semisystematic naming and numbering system for the this compound skeleton by Burgstahler in 1969.[6] This nomenclature provided a standardized framework for the classification of the ever-growing number of newly discovered this compound derivatives.

The biosynthesis of abietic acid, a foundational discovery for understanding the origin of these compounds, was later shown to proceed from geranylgeranyl pyrophosphate (GGPP) through the intermediates copalyl pyrophosphate and abietadiene.[2] this compound diterpenoids are now known to be widely distributed in the plant kingdom, with significant occurrences in families such as Pinaceae, Podocarpaceae, Cupressaceae, Lamiaceae, and Asteraceae.[6][7][8] The extensive research into this family of natural products has revealed a broad spectrum of biological activities, including promising anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, making them a focal point of contemporary drug discovery efforts.[7][9][10][11]

Therapeutic Potential and Biological Activities

This compound diterpenoids exhibit a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. The following sections detail their key pharmacological effects, with quantitative data from selected studies presented for comparative analysis.

Anticancer Activity

A significant body of research has demonstrated the potent cytotoxic and antiproliferative effects of this compound diterpenoids against various cancer cell lines. The mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Table 1: Anticancer Activity of Selected this compound Diterpenoids

| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |

| Pygmaeocin B | HT29 (Colon) | MTT | 6.69 ± 1.2 µg/mL | [12] |

| Synthetic Precursor 13 | HT29 (Colon) | MTT | 2.7 ± 0.8 µg/mL | [12] |

| 7α-acetoxyroyleanone | Various | MTT | 4.7 µM | [9] |

| 7-ketoroyleanone | Topoisomerase I | Inhibition Assay | 2.8 µM | [9] |

| Sugiol | Topoisomerase I | Inhibition Assay | 4.7 µM | [9] |

| Tanshinone I | HEC-1-A (Endometrial) | Proliferation | 20 µM | [9] |

| Royleanone | LNCaP (Prostate) | CCK-8 | 12.5 µM | [13] |

| Bharangin | A549 (Lung) | Cytotoxicity | 19.4 µM | |

| Ferruginol | MDA-T32 (Thyroid) | Proliferation | 12 µM | [14] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Several this compound diterpenoids have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators such as nitric oxide (NO).

Table 2: Anti-inflammatory Activity of Selected this compound Diterpenoids

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Nepeta bracteata Cmpd 2 | RAW 264.7 | NO Inhibition | 19.2 µM | [3] |

| Nepeta bracteata Cmpd 4 | RAW 264.7 | NO Inhibition | 18.8 µM | [3] |

| Pygmaeocin B | RAW 264.7 | NO Inhibition | 33.0 ± 0.8 ng/mL | [12] |

| Medusanthol A | BV2 microglia | NO Inhibition | 3.12 µM | [4] |

| Medusanthol B | BV2 microglia | NO Inhibition | 15.53 µM | [4] |

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. This compound diterpenoids have demonstrated activity against a range of pathogenic bacteria, indicating their potential as a source for new anti-infective drugs.

Table 3: Antimicrobial Activity of Selected this compound Diterpenoids

| Compound | Bacterial Strain | Assay | MIC Value | Reference |

| Prattinin A Derivative 27 | E. coli | Broth Microdilution | 11.7 µg/mL | [5] |

| Prattinin A Derivative 27 | P. aeruginosa | Broth Microdilution | 11.7 µg/mL | [5] |

| Prattinin A Derivative 27 | S. aureus | Broth Microdilution | 23.4 µg/mL | [5] |

| Dehydroabietic acid-serine derivative 10 | MRSA | Broth Microdilution | 8 µg/mL | [1] |

| Dehydroabietic acid-serine derivative 10 | S. epidermidis | Broth Microdilution | 8 µg/mL | [1] |

| Dehydroabietic acid-serine derivative 10 | S. mitis | Broth Microdilution | 8 µg/mL | [1] |

Antioxidant Activity

Oxidative stress is implicated in the aging process and a variety of chronic diseases. This compound diterpenoids, particularly those with phenolic structures, can act as potent antioxidants by scavenging free radicals.

Table 4: Antioxidant Activity of Selected this compound Diterpenoids

| Compound | Assay | IC50 Value | Reference |

| Clerodendrum bracteatum Cmpd 2 | DPPH Scavenging | 23.23 ± 2.10 µg/mL | [13] |

| Clerodendrum bracteatum Cmpd 2 | ABTS+ Scavenging | 15.67 ± 1.89 µg/mL | [13] |

| Dehydroabietylamine derivative 63 | DPPH Scavenging | 2 µg/L | [15] |

| Salvilenone | α-Glucosidase Inhibition | 34.6 µM | |

| Ferruginan A | DPPH Scavenging | 21.74 µg/mL | [16] |

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound diterpenoids are underpinned by their interactions with various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Induction of Apoptosis

A common mechanism for the anticancer activity of many this compound diterpenoids is the induction of apoptosis, or programmed cell death. Ferruginol, for example, has been shown to induce apoptosis in non-small cell lung cancer and thyroid cancer cells through a caspase-dependent mitochondrial pathway.[14][17] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to a loss of mitochondrial membrane potential and the activation of executioner caspases.[14][17]

Modulation of the Keap1-Nrf2 Antioxidant Response Pathway

Carnosic acid, a phenolic this compound, exerts its potent antioxidant and neuroprotective effects through the activation of the Keap1-Nrf2 signaling pathway.[4][18] Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[19] Carnosic acid can covalently modify specific cysteine residues on Keap1, leading to the dissociation of Nrf2.[18] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant and phase II detoxifying enzymes.[4][19]

Inhibition of the NF-κB Inflammatory Pathway

The transcription factor NF-κB is a master regulator of inflammation and is implicated in the pathogenesis of inflammatory diseases and cancer.[20] Some this compound diterpenoids have been shown to inhibit the NF-κB signaling pathway.[21] In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitory protein IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like iNOS and COX-2.[22] Certain abietanes can prevent the degradation of IκBα, thereby blocking NF-κB activation and suppressing the inflammatory response.[21]

Detailed Experimental Protocols

To facilitate reproducible research in the field of this compound diterpenoids, this section provides detailed protocols for the key in vitro assays used to evaluate their biological activities.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

-

Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of the solubilization solution to each well to dissolve the crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antioxidant Capacity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging activity of antioxidant compounds.[3]

Materials:

-

96-well microtiter plates

-

DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)

-

Methanol or ethanol (B145695)

-

Test compounds (abietanes) and a positive control (e.g., ascorbic acid or Trolox)

-

Microplate reader

Procedure:

-

Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol and protect it from light. Prepare serial dilutions of the test compounds and the positive control.

-

Reaction Setup: In a 96-well plate, add a specific volume of each sample dilution to separate wells. Add an equal volume of the DPPH working solution to all wells. Include a blank control containing only the solvent and DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100 The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Antimicrobial Susceptibility: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9]

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial strains of interest

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Test compounds (abietanes) and a standard antibiotic as a positive control

-

Sterile saline or PBS

-

Inoculating loop or sterile swabs

-

Spectrophotometer or McFarland standards

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth directly in the 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Nitric Oxide Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) by lipopolysaccharide (LPS)-stimulated macrophages, typically RAW 264.7 cells.[23]

Materials:

-

RAW 264.7 macrophage cell line

-

96-well plates

-

DMEM medium with 10% FBS

-

LPS (from E. coli)

-

Test compounds (abietanes)

-

Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

-

Sodium nitrite (B80452) standard solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

-

Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: After incubation, collect 100 µL of the cell culture supernatant from each well. Add 100 µL of Griess Reagent to the supernatant.

-

Incubation and Reading: Incubate the mixture at room temperature for 10 minutes. Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the amount of nitrite, a stable metabolite of NO, using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion and Future Directions

The this compound diterpenoids have a rich history rooted in the study of natural resins and have evolved into a class of compounds with significant therapeutic potential. Their diverse biological activities, particularly in the areas of oncology, inflammation, infectious diseases, and oxidative stress, underscore their importance in modern drug discovery. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in this field.

Future research should focus on several key areas. The elucidation of the precise molecular targets and mechanisms of action for a broader range of this compound diterpenoids will be critical for their rational design and optimization. Structure-activity relationship (SAR) studies will guide the synthesis of novel derivatives with enhanced potency and selectivity. Furthermore, in vivo studies are necessary to validate the promising in vitro findings and to assess the pharmacokinetic and toxicological profiles of lead compounds. The continued exploration of the vast chemical space of this compound diterpenoids holds great promise for the discovery of new and effective therapeutic agents to address unmet medical needs.

References

- 1. Abietic Acid Induces DNA Damage and Cell Apoptosis in Lung Cancer Cells Through Targeting TOP2A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 4. researchgate.net [researchgate.net]

- 5. protocols.io [protocols.io]

- 6. acmeresearchlabs.in [acmeresearchlabs.in]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

- 10. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. Multiple pro-apoptotic targets of this compound diterpenoids from Salvia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Advances on Natural this compound, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action | MDPI [mdpi.com]

- 14. Ferruginol Diterpenoid Selectively Inhibits Human Thyroid Cancer Growth by Inducing Mitochondrial Dependent Apoptosis, Endogenous Reactive Oxygen Species (ROS) Production, Mitochondrial Membrane Potential Loss and Suppression of Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages [mdpi.com]

- 16. Antioxidant and Cytotoxic Activity of a New Ferruginan A from Olea ferruginea: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ferruginol inhibits non-small cell lung cancer growth by inducing caspase-associated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Carnosic acid, a catechol-type electrophilic compound, protects neurons both in vitro and in vivo through activation of the Keap1/Nrf2 pathway via S-alkylation of targeted cysteines on Keap1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Abietane Skeleton: Numbering and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

The abietane skeleton is a foundational tricyclic diterpenoid structure that forms the basis for a vast and diverse class of natural products. This compound-type diterpenoids are widely distributed in the plant kingdom, particularly in conifers, and exhibit a remarkable range of biological activities, including antimicrobial, anti-inflammatory, cytotoxic, and cardiovascular effects. A thorough understanding of the core this compound framework, including its standardized numbering system and inherent stereochemistry, is critical for the isolation, characterization, synthesis, and biological evaluation of these promising compounds. This guide provides a detailed overview of the this compound skeleton, its nomenclature, and key structural features relevant to researchers in natural product chemistry and drug discovery.

The this compound Skeleton: IUPAC Numbering and Core Structure

The this compound skeleton is a tetracyclic system built upon a perhydrophenanthrene core. The standardized IUPAC numbering system for this skeleton is crucial for unambiguous communication and is illustrated below. The numbering begins with the A-ring, proceeds to the B-ring, and concludes with the C-ring, with the methyl groups and the isopropyl group also assigned specific numbers.

Stereochemistry of the this compound Skeleton

The this compound skeleton possesses several chiral centers, leading to a defined three-dimensional structure. The absolute configuration of the naturally occurring this compound diterpenoids is typically consistent, with specific stereochemistry at the ring junctions. The C-5 and C-10 positions are particularly important for the overall conformation of the molecule. The hydrogen at C-5 is generally in the α-position (pointing down), and the methyl group at C-10 (C-20) is typically in the β-position (pointing up). This trans-fusion of the A and B rings is a characteristic feature.

The stereochemistry at other centers, such as C-4, C-8, C-9, and C-13, can vary among different natural products, leading to a wide array of structural isomers. The determination of the absolute configuration is typically achieved through a combination of spectroscopic techniques, including NMR and electronic circular dichroism (ECD), as well as single-crystal X-ray diffraction analysis.

Quantitative Data: 13C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound diterpenoids. The 13C NMR chemical shifts are highly sensitive to the local electronic environment of each carbon atom and provide a fingerprint for a given this compound derivative. The following table summarizes representative 13C NMR data for some common this compound diterpenoids.

| Carbon | Ferruginol | Carnosic Acid | Dehydroabietic Acid |

| 1 | 38.7 | 31.8 | 38.4 |

| 2 | 19.3 | 19.4 | 18.7 |

| 3 | 41.6 | 35.8 | 41.4 |

| 4 | 33.5 | 34.6 | 33.2 |

| 5 | 50.5 | 47.1 | 50.8 |

| 6 | 19.9 | 20.8 | 19.1 |

| 7 | 30.2 | 29.8 | 30.1 |

| 8 | 134.8 | 127.2 | 134.7 |

| 9 | 147.5 | 130.8 | 145.8 |

| 10 | 37.8 | 38.2 | 37.0 |

| 11 | 110.8 | 143.1 | 124.2 |

| 12 | 152.9 | 143.9 | 124.0 |

| 13 | 130.9 | 132.9 | 147.1 |

| 14 | 125.8 | 120.9 | 123.9 |

| 15 | 33.4 | 26.9 | 33.7 |

| 16 | 22.7 | 22.8 | 24.0 |

| 17 | 22.7 | 22.8 | 24.0 |

| 18 | 33.5 | 33.4 | 33.2 |

| 19 | 21.7 | 21.6 | 21.5 |

| 20 | 25.4 | 17.6 | 25.2 |

Note: Chemical shifts are in ppm and are referenced to CDCl3. Values may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

The isolation and synthesis of this compound diterpenoids require a combination of chromatographic and spectroscopic techniques.

General Isolation Protocol

A typical workflow for the isolation of this compound diterpenoids from a plant source is outlined below.

Detailed Methodologies:

-

Extraction: The dried and powdered plant material is typically extracted with a suitable organic solvent, such as ethanol or acetone, at room temperature or under reflux. The solvent is then removed under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The fractions obtained from partitioning are subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20. Elution is performed with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, to separate the components.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by semi-preparative HPLC on a C18 column with a suitable mobile phase, such as a mixture of methanol (B129727) and water or acetonitrile (B52724) and water.

-

Structure Elucidation: The structures of the isolated pure compounds are determined by a combination of spectroscopic methods, including 1D and 2D NMR (1H, 13C, COSY, HSQC, HMBC), mass spectrometry (MS), and in some cases, single-crystal X-ray diffraction.

General Synthetic Approach

The total synthesis of this compound diterpenoids often involves the construction of the tricyclic ring system followed by functional group manipulations. Bio-inspired synthetic strategies, such as polyene cyclizations, are also employed.

Biological Activity and Signaling Pathways

Many this compound diterpenoids exhibit potent biological activities, with anticancer and anti-inflammatory effects being particularly well-documented. For instance, certain this compound diterpenoids have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.

This simplified diagram illustrates how an this compound diterpenoid can trigger a cascade of events leading to programmed cell death. The compound can induce the production of reactive oxygen species (ROS), downregulate the anti-apoptotic protein Bcl-2, and upregulate the pro-apoptotic protein Bax. These events lead to the depolarization of the mitochondrial membrane, the release of cytochrome c, and the subsequent activation of caspases-9 and -3, ultimately resulting in apoptosis.

The Biological Role of Abietanes in Coniferous Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abietane diterpenoids are a prominent class of secondary metabolites in coniferous plants, playing a pivotal role in their defense mechanisms against a wide array of biotic and abiotic stresses. As major constituents of oleoresin, these tricyclic compounds function as potent deterrents and toxins to herbivores and pathogens.[1][2][3] Beyond their direct defensive functions, specific abietanes, such as dehydroabietinal, act as crucial signaling molecules in the activation of systemic acquired resistance (SAR), a plant-wide defense response.[4][5][6] This technical guide provides an in-depth exploration of the biological roles of abietanes in conifers, detailing their biosynthesis, physiological functions, and ecological significance. It includes a summary of quantitative data on this compound concentrations, detailed experimental protocols for their analysis, and visualizations of key signaling pathways.

Introduction

Conifers, as long-lived and ecologically dominant species in many of the world's forests, have evolved sophisticated defense systems to withstand persistent threats from insects and microbial pathogens.[7][8] A cornerstone of this defense is the production of oleoresin, a complex mixture of terpenoids.[9][10][11] Within this chemical arsenal, this compound-type diterpenoids are of particular importance due to their diverse biological activities.[12][13] This guide focuses on the multifaceted roles of abietanes, providing a comprehensive resource for researchers in plant science, chemical ecology, and drug discovery.

Biosynthesis of Abietanes

The biosynthesis of this compound diterpenoids originates from the general terpenoid pathway, starting with geranylgeranyl pyrophosphate (GGPP). The initial committed step is the cyclization of GGPP to a foundational olefin, a reaction catalyzed by diterpene synthases (diTPSs). This process typically involves the formation of intermediate compounds like copalyl pyrophosphate and pimaradiene isomers.[5] Subsequent enzymatic modifications, primarily oxidations catalyzed by cytochrome P450 monooxygenases, lead to the vast diversity of this compound structures observed in nature.[5][9]

Physiological and Ecological Roles

The primary biological function of abietanes in coniferous plants is defense. They contribute to both constitutive defenses, which are always present, and induced defenses, which are upregulated upon attack.[8][14]

Defense Against Herbivores

Abietanes act as potent anti-herbivore compounds. Their presence in resin can deter feeding by insects such as bark beetles and sawflies.[3] Ingestion of this compound-rich tissue can be toxic to insects, disrupting their growth and development. The sticky nature of the resin in which abietanes are found also serves as a physical barrier, trapping and immobilizing smaller insects.

Defense Against Pathogens

A significant body of research highlights the antifungal properties of this compound diterpenoids.[13][15][16][17] They have been shown to inhibit the growth of various wood-decay fungi and pathogenic fungal species that are often vectored by bark beetles.[3][13] The specific mechanisms of action can vary but may involve disruption of fungal cell membranes and inhibition of essential enzymes.

Role in Systemic Acquired Resistance (SAR)

Recent studies have revealed a more nuanced role for certain abietanes as signaling molecules. Dehydroabietinal (DA), an this compound diterpenoid, has been identified as a potent activator of Systemic Acquired Resistance (SAR).[4][5] SAR is a whole-plant defense response that provides long-lasting, broad-spectrum resistance to secondary infections.[6][18] DA is translocated through the plant's vascular system and induces the accumulation of salicylic (B10762653) acid (SA), a key defense hormone, in distal tissues.[4][19] This systemic signaling primes the entire plant for a more rapid and robust defense response upon subsequent pathogen attack.

Quantitative Data on this compound Concentrations

The concentration of abietanes in coniferous tissues can vary significantly depending on the species, tissue type, age of the plant, and the presence of biotic or abiotic stressors. The following tables summarize representative quantitative data from the literature.

| Conifer Species | Tissue | This compound(s) Quantified | Concentration (mg/g dry weight unless otherwise specified) | Condition | Reference |

| Picea glauca | Phloem | Abietic acid | 3.1 ± 1.6 | Healthy | [1] |

| Picea glauca | Phloem | Neoabietic acid | 3.1 ± 2.2 | Healthy | [1] |

| Picea glauca | Phloem | Levopimaric acid | 2.4 ± 2.6 | Healthy | [1] |

| Picea glauca | Phloem | Palustric acid | 2.2 ± 2.2 | Healthy | [1] |

| Pinus nigra subsp. laricio | Mature Needles | Dehydroabietic acid | ~45% of total DRAs | Healthy | [20] |

| Pinus nigra subsp. laricio | Mature Needles | Abietic acid | ~20% of total DRAs | Healthy | [20] |

| Pinus contorta | Leader Stem | Levopimaric acid | Most abundant DRA | Healthy | [21] |

| Picea abies | Bark | Total Diterpenes | Increase from ~0.65% to ~3.3% of fresh weight | Fungal Inoculation | [22][23] |

Table 1: Representative Concentrations of Abietanes in Coniferous Tissues. DRA: Diterpene Resin Acid.

| This compound Compound | Pathogen/Herbivore | Bioactivity | Effective Concentration | Reference |

| 5,12-dihydroxy-7,8-secoabieta-8,11,13-trien-7,8-olide | Phellinus noxius (wood decay fungus) | Antifungal | 37.2% inhibition at 100 µg/mL | [15] |

| 5α,8-epoxy-12-hydroxy-7,8-secoabieta-8,11,13-trien-7-al | Phellinus noxius (wood decay fungus) | Antifungal | 46.7% inhibition at 100 µg/mL | [15] |

| Taxodione | Trametes versicolor & Fomitopsis palustris | Antifungal | Highly active | [13] |

| 14-deoxycoleon U | Trametes versicolor & Fomitopsis palustris | Antifungal | Highly active | [13] |

Table 2: Bioactivity of Specific Abietanes Against Fungi.

Experimental Protocols

Extraction and Quantification of Abietanes by HPLC

This protocol is a generalized procedure based on methodologies reported in the literature for the analysis of this compound resin acids.[1][2][7][24][25][26]

1. Sample Preparation:

- Collect fresh plant tissue (e.g., needles, phloem, bark).

- Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.

- Lyophilize (freeze-dry) the tissue to a constant weight and then grind to a fine powder.

2. Extraction:

- Accurately weigh approximately 100 mg of the dried, powdered tissue into a microcentrifuge tube.

- Add 1.5 mL of a suitable organic solvent, such as methanol (B129727) or a mixture of methyl tert-butyl ether and n-hexane.

- Vortex vigorously for 1 minute to ensure thorough mixing.

- Sonicate the sample for 20 minutes in a water bath.

- Centrifuge at 14,000 rpm for 10 minutes to pellet the solid plant material.

- Carefully transfer the supernatant to a clean tube.

- Repeat the extraction process on the pellet with an additional 1.5 mL of the solvent to ensure complete extraction.

- Combine the supernatants.

3. Sample Cleanup (Optional, but recommended):

- For cleaner samples, the combined supernatant can be passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering compounds.

4. Derivatization (for GC-MS analysis, not required for HPLC of some abietanes):

- If analyzing by Gas Chromatography-Mass Spectrometry (GC-MS), the acidic abietanes need to be derivatized (e.g., methylation with diazomethane (B1218177) or silylation) to increase their volatility.

5. HPLC Analysis:

- Instrument: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector.

- Column: A reversed-phase C18 or C8 column is typically used.

- Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

- Detection: Monitor at multiple wavelengths to optimize the detection of different abietanes, which have distinct UV absorption spectra. Common wavelengths are 240 nm, 268 nm, and 282 nm.[1]

- Quantification: Create a calibration curve using certified standards of the abietanes of interest (e.g., abietic acid, dehydroabietic acid, neoabietic acid). Calculate the concentration in the samples based on the peak areas.

Bioassay for Antifungal Activity

This protocol describes a general method for assessing the antifungal activity of isolated abietanes.[13][15]

1. Fungal Culture:

- Grow the fungal species of interest (e.g., Phellinus noxius) on a suitable solid medium (e.g., potato dextrose agar (B569324), PDA) in Petri dishes.

2. Preparation of Test Compounds:

- Dissolve the purified this compound compound in a suitable solvent (e.g., acetone (B3395972) or dimethyl sulfoxide, DMSO) to create a stock solution.

3. Antifungal Assay (Agar Dilution Method):

- Prepare a series of agar plates containing different concentrations of the this compound compound by adding the appropriate volume of the stock solution to the molten agar before pouring the plates.

- Include a control plate containing only the solvent to account for any inhibitory effects of the solvent itself.

- Once the agar has solidified, inoculate the center of each plate with a small plug of the actively growing fungus.

- Incubate the plates at the optimal growth temperature for the fungus.

- Measure the diameter of the fungal colony at regular intervals until the fungus on the control plate has reached a substantial size.

- Calculate the percentage of growth inhibition for each concentration of the this compound compound compared to the control.

Bioassay for Insecticidal Activity

This protocol provides a general framework for evaluating the insecticidal properties of abietanes.[10][27][28][29][30]

1. Insect Rearing:

- Maintain a healthy colony of the target insect species (e.g., a species of bark beetle or defoliating caterpillar) under controlled laboratory conditions.

2. Preparation of Artificial Diet:

- Prepare an artificial diet suitable for the insect species.

3. Diet Incorporation Assay:

- Incorporate the this compound compound into the artificial diet at various concentrations. The compound, dissolved in a small amount of a suitable solvent, should be thoroughly mixed into the diet before it solidifies.

- A control diet containing only the solvent should also be prepared.

- Place a known number of insect larvae onto the diet in individual containers.

- Monitor the survival, growth rate, and developmental stage of the insects over a set period.

- Calculate mortality rates and any sublethal effects (e.g., reduced weight gain) for each concentration.

Signaling Pathways and Logical Relationships

Dehydroabietinal-Induced Systemic Acquired Resistance (SAR)

Dehydroabietinal (DA) acts as a mobile signal that travels through the plant's vascular system to activate SAR in distal tissues. This pathway is dependent on several key regulatory components of the plant immune system.

Caption: Dehydroabietinal signaling pathway for Systemic Acquired Resistance.

Crosstalk between Dehydroabietinal-Induced SAR and Flowering Time

Interestingly, the signaling pathway for DA-induced SAR shares components with the autonomous pathway that regulates flowering time. However, the two responses diverge downstream.

Caption: Crosstalk between DA-induced SAR and flowering time regulation.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction, analysis, and bioassay of abietanes from coniferous plant material.

Caption: General experimental workflow for this compound analysis and bioassays.

Conclusion and Future Directions

This compound diterpenoids are indispensable components of the chemical defense systems of coniferous plants. Their roles as direct toxins and deterrents to herbivores and pathogens, coupled with their function as systemic signaling molecules, underscore their importance in plant survival and ecosystem dynamics. The elucidation of the dehydroabietinal-mediated SAR pathway has opened new avenues for understanding plant-pathogen interactions and the intricate crosstalk between defense and developmental pathways.

Future research should focus on further characterizing the diversity of abietanes and their specific biological activities. Investigating the molecular targets of these compounds in insects and fungi could lead to the development of novel, bio-inspired pesticides. Furthermore, a deeper understanding of the regulation of this compound biosynthesis could inform strategies for breeding more pest- and pathogen-resistant conifer varieties, a critical endeavor in the face of changing climate and increasing pressure on forest ecosystems. The potential of abietanes as lead compounds for drug development also warrants continued investigation, given their wide range of reported bioactivities, including antimicrobial and cytotoxic effects.[9][12]

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid analysis of abietanes in conifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conifer Defense [ice.mpg.de]

- 4. An this compound diterpenoid is a potent activator of systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Signal regulators of systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ultra High-Performance Supercritical Fluid Chromatography for the Quantitation of Diterpene Resin Acids in Norway Spruce Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Labdane and this compound Diterpenoids from Juniperus oblonga and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.rdagriculture.in [journals.rdagriculture.in]

- 11. Oleoresin defenses in conifers: chemical diversity, terpene synthases and limitations of oleoresin defense under climate change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Antifungal this compound-type diterpenes from the cones of Taxodium distichum Rich - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Induction of anatomically based defense responses in stems of diverse conifers by methyl jasmonate: a phylogenetic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Diterpenoids from the Bark of Cryptomeria japonica and Their Antifungal Activities against Wood Decay Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. future-cannabis.s3.amazonaws.com [future-cannabis.s3.amazonaws.com]

- 19. Different Pathogen Defense Strategies in Arabidopsis: More than Pathogen Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Evolution of Conifer Diterpene Synthases: Diterpene Resin Acid Biosynthesis in Lodgepole Pine and Jack Pine Involves Monofunctional and Bifunctional Diterpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Bark Beetle Attack History Does Not Influence the Induction of Terpene and Phenolic Defenses in Mature Norway Spruce (Picea abies) Trees by the Bark Beetle-Associated Fungus Endoconidiophora polonica [frontiersin.org]

- 23. Bark Beetle Attack History Does Not Influence the Induction of Terpene and Phenolic Defenses in Mature Norway Spruce (Picea abies) Trees by the Bark Beetle-Associated Fungus Endoconidiophora polonica - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scielo.br [scielo.br]

- 25. researchgate.net [researchgate.net]

- 26. HPLC Analysis of Chemical Composition of Selected Jordanian Medicinal Plants and Their Bioactive Properties – Oriental Journal of Chemistry [orientjchem.org]

- 27. researchgate.net [researchgate.net]

- 28. Development of a bioassay method to test activity of cry insecticidal proteins against Diatraea spp. (Lepidoptera: Crambidae) sugarcane stem borers | PLOS One [journals.plos.org]

- 29. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 30. entomoljournal.com [entomoljournal.com]

Abietane Compounds in Traditional Medicine: A Technical Guide for Drug Discovery

Abstract: Abietane-type diterpenoids are a large and structurally diverse class of natural products found predominantly in the plant kingdom, particularly within the Lamiaceae, Cupressaceae, and Pinaceae families.[1][2] For centuries, plants containing these compounds have been cornerstones of traditional medicine systems worldwide for treating ailments ranging from infections and inflammation to cancer.[3][4] This technical guide provides an in-depth overview of the therapeutic potential of this compound compounds for researchers, scientists, and drug development professionals. It synthesizes the current knowledge on their biological activities, presents quantitative data for comparative analysis, details key experimental protocols for their evaluation, and visualizes the complex molecular pathways they modulate.

Introduction to this compound Diterpenoids

This compound diterpenoids are characterized by a tricyclic hydrocarbon skeleton derived from abietic acid.[5][6] This core structure undergoes extensive modification in nature, resulting in a wide array of derivatives, including aromatic abietanes like dehydroabietic acid and ferruginol, and quinone-containing compounds such as tanshinones from Salvia miltiorrhiza.[1][7] These compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[1][7][8] Their mechanisms of action are often multifaceted, involving the modulation of key cellular signaling pathways, which makes them attractive scaffolds for the development of novel therapeutics.[9]

Prominent this compound Compounds and Their Biological Activities

A multitude of this compound compounds have been isolated and characterized. Their efficacy against various diseases has been quantified, providing a valuable dataset for drug development. The following tables summarize the in vitro activities of several key this compound diterpenoids.

Table 1: Anticancer and Cytotoxic Activities of this compound Compounds

| Compound | Cancer Cell Line | Assay Type | IC50 Value | Citation |

| Triptolide | HEC-1-A (Endometrial) | Proliferation | 20 µM | [3] |

| Triptolide | OCI-AML3 (Leukemia) | Apoptosis | ~30 nM | |

| 7α-acetylhorminone | HCT116 (Colon) | Cytotoxicity | 18 µM | [10] |

| 7α-acetylhorminone | MDA-MB-231 (Breast) | Cytotoxicity | 44 µM | [10] |

| Euphonoid H (1) | C4-2B (Prostate) | Antiproliferative | 4.16 ± 0.42 µM | [2] |

| Euphonoid I (2) | C4-2B/ENZR (Prostate) | Antiproliferative | 5.74 ± 0.45 µM | [2] |

| Pygmaeocin B (5) | HT29 (Colon) | Cytotoxicity | 6.69 ± 1.2 µg/mL | [11] |

| Compound 13 (Precursor) | HT29 (Colon) | Cytotoxicity | 2.7 ± 0.8 µg/mL | [11] |

Table 2: Anti-inflammatory Activities of this compound Compounds

| Compound | Cell Line | Activity Measured | IC50 Value | Citation |

| Carnosol | RAW 264.7 | NO Production | 9.4 µM | [9] |

| 16-hydroxylambertic acid | RAW 264.7 | NO Production | 5.38 ± 0.17 µM | [12] |

| Roscoeanan A (1) | RAW 264.7 | NO Production | 3.58 ± 0.95 µM | [13] |

| Medusanthol A (1) | BV2 Microglia | NO Production | 3.12 µM | [14][15] |

| Medusanthol B (2) | BV2 Microglia | NO Production | 15.53 µM | [14][15] |

| Pygmaeocin B (5) | RAW 264.7 | NO Production | 33.0 ± 0.8 ng/mL | [11] |

Table 3: Antimicrobial Activities of this compound Compounds

| Compound | Microorganism | Assay Type | MIC Value | Citation |

| Compound 17p | S. aureus / B. subtilis | Broth Microdilution | 1.9 µg/mL | [5] |

| Compound 16j / 16r | B. subtilis / S. aureus | Broth Microdilution | 0.9 - 15.6 µg/mL | [5] |

| Compound 10 | MRSA / S. epidermidis | Broth Microdilution | 8 µg/mL | [16] |